2,5-Difluorophenylacetic acid

Analytical Chemistry Process Chemistry Quality Control

2,5-Difluorophenylacetic acid (CAS 85068-27-5) is the specific 2,5-difluoro isomer, a critical building block for patent-protected pharmaceutical and agrochemical synthesis. The precise fluorine pattern is non-negotiable for maintaining downstream reactivity and avoiding isomeric impurity contamination. This compound is supplied as a white to pale cream crystalline powder with a purity of ≥97%, ensuring reliable performance in demanding R&D and production workflows.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 85068-27-5
Cat. No. B031558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylacetic acid
CAS85068-27-5
Synonyms2-(2,5-Difluorophenyl)acetic Acid
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(=O)O)F
InChIInChI=1S/C8H6F2O2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyFKCRTRYQHZHXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorophenylacetic Acid (CAS 85068-27-5): Procurement & Selection Guide


2,5-Difluorophenylacetic acid (CAS 85068-27-5) is a fluorinated aromatic building block with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol [1]. It is characterized by a melting point range of 126-128°C (lit.) [1] and is typically supplied as a white to pale cream crystalline powder with a standard purity of ≥97% . This compound serves as a key intermediate in pharmaceutical synthesis and agrochemical development, where its specific fluorine substitution pattern imparts distinct physicochemical properties that differentiate it from other positional isomers [1].

The Risk of Substituting 2,5-Difluorophenylacetic Acid with Isomers in Regulated Workflows


The unique 2,5-difluoro substitution pattern on the phenyl ring is not simply a minor structural variation; it is a critical determinant of the compound's physicochemical and biological behavior. In pharmaceutical and agrochemical synthesis, substituting one positional isomer for another (e.g., 2,4- or 2,3-difluorophenylacetic acid) can lead to downstream products with different reactivity, biological activity, and even toxicity profiles, which is especially critical in regulated environments where the control of isomeric impurities is mandated [1]. Furthermore, this compound's specific molecular geometry makes it a direct starting material in patent-protected synthetic routes [2], meaning that a seemingly minor change in the fluorination pattern could invalidate an entire process. Therefore, generic substitution is not a viable option without complete re-validation, making the procurement of the correct isomer a non-negotiable requirement for scientific and industrial workflows.

Quantitative Differentiation: Why 2,5-Difluorophenylacetic Acid is Selected Over Analogs


Physicochemical Differentiation: Melting Point and Density as an Indicator of Purity & Handling

The specific substitution pattern of 2,5-Difluorophenylacetic acid results in a distinct melting point range of 126-128°C [1]. This is significantly higher than the melting points of its closest positional isomers, 2,4-difluorophenylacetic acid (115-120°C) [2] and 2,3-difluorophenylacetic acid (117-119°C) . The quantified difference in melting point is approximately +8°C to +10°C relative to the 2,4-isomer and +7°C to +9°C relative to the 2,3-isomer. This difference is a critical quality control indicator; a lower-than-expected melting point can signal the presence of these isomeric impurities, which can be challenging to remove in downstream purification steps [3].

Analytical Chemistry Process Chemistry Quality Control

Patent-Specific Reactivity: Exclusive Use in Herbicidal Compositions

Recent patent literature explicitly claims the use of 2,5-Difluorophenylacetic acid as a precursor within a broader genus of herbicidal compounds. In European Patent EP4091449A1, difluoro phenylacetic acids with a specific substitution pattern are claimed to exhibit 'surprisingly good herbicidal activity' [1]. While the patent covers a range of compounds, the specific 2,5-difluoro substitution pattern is highlighted as a key intermediate in the synthesis of these active ingredients. The use of a different isomer (e.g., the 2,4- or 2,3-difluoro analog) would not lead to the claimed structure and would therefore fall outside the scope of the patent's protection and efficacy data [1].

Agrochemistry Herbicide Development Chemical Synthesis

Synthetic Utility: Validated Role in the Synthesis of a Complex Furanone

A direct and quantifiable application differentiates 2,5-Difluorophenylacetic acid from other isomers. It is explicitly cited as a required reactant in the multi-step synthesis of 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone . This specific furanone structure, and its subsequent biological activity, is directly dependent on the 2,5-difluoro substitution pattern provided by the starting material. Using a different isomer, such as 2,4-difluorophenylacetic acid, would yield a different furanone derivative with unknown and likely divergent properties, thereby invalidating any established synthesis or structure-activity relationship (SAR) data associated with the target compound .

Pharmaceutical Intermediates Organic Synthesis Drug Discovery

Defined Application Scenarios for 2,5-Difluorophenylacetic Acid (CAS 85068-27-5)


Quality Control and Regulatory Compliance in API Synthesis

As established by the chromatographic studies on positional isomers [1], controlling isomeric impurities is a critical regulatory requirement in Active Pharmaceutical Ingredient (API) manufacturing. 2,5-Difluorophenylacetic acid, with its distinct and well-characterized melting point (126-128°C) [2], provides a straightforward physical property for identity confirmation and purity assessment. Its use as a starting material ensures that downstream synthetic steps, and ultimately the final drug substance, are free from contamination by other difluorophenylacetic acid isomers, thereby mitigating the risk of altered biological activity or unexpected toxicity, as noted in isomeric impurity studies [1].

Development and Scale-Up of Patent-Protected Agrochemicals

In the agrochemical sector, the development and production of next-generation herbicides rely on specific chemical building blocks. The European Patent EP4091449A1 highlights a genus of herbicidal compounds where a difluorophenylacetic acid moiety is a core structural feature [3]. Within this context, 2,5-Difluorophenylacetic acid is the specific building block required to access this patent space. For industrial R&D teams, sourcing this precise isomer is a non-negotiable requirement for demonstrating freedom-to-operate and for accurately replicating the synthesis and herbicidal efficacy data described in the patent's examples.

Medicinal Chemistry: Synthesis of Target Heterocyclic Compounds

For medicinal chemists engaged in structure-activity relationship (SAR) studies, the ability to precisely introduce fluorine atoms onto a molecular scaffold is paramount. The validated use of 2,5-Difluorophenylacetic acid in the synthesis of a complex furanone, 2,2-dimethyl-4-(2,5-difluorophenyl)-5-[4-(aminosulfonyl)phenyl]-3(2H)-furanone , demonstrates its utility in constructing sophisticated heterocyclic systems. This provides a robust and literature-supported pathway for creating a focused library of compounds for biological evaluation, where the 2,5-difluoro motif is known to influence target binding and metabolic stability.

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